molecular formula C18H26O2 B14649158 Dicranin CAS No. 53766-42-0

Dicranin

Cat. No.: B14649158
CAS No.: 53766-42-0
M. Wt: 274.4 g/mol
InChI Key: UXMMIMGEKFYPFK-PDBXOOCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: This process involves the use of Δ6-desaturases, which are enzymes that facilitate the formation of the triple bond .

Industrial Production Methods: . This typically includes solvent extraction followed by chromatographic techniques to isolate and purify dicranin.

Chemical Reactions Analysis

Types of Reactions: Dicranin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxygenated derivatives.

    Reduction: The triple bond in this compound can be reduced to form saturated fatty acids.

    Substitution: The acetylenic bond in this compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogenation using catalysts such as palladium on carbon.

    Substitution: Halogenation reactions using halogens like bromine or chlorine.

Major Products:

    Oxidation: Oxygenated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Comparison with Similar Compounds

Dicranin is unique among fatty acids due to its acetylenic bond and specific biological activities. Similar compounds include:

    Arachidonic Acid: A polyunsaturated fatty acid involved in inflammation and cell signaling.

    Eicosapentaenoic Acid: An omega-3 fatty acid with anti-inflammatory properties.

    Linoleic Acid: A polyunsaturated fatty acid essential for human health.

This compound stands out due to its unique chemical structure and its specific roles in moss lipid metabolism and potential therapeutic applications .

Properties

CAS No.

53766-42-0

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(9Z,12Z,15Z)-octadeca-9,12,15-trien-6-ynoic acid

InChI

InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-

InChI Key

UXMMIMGEKFYPFK-PDBXOOCHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CC#CCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC#CCCCCC(=O)O

Origin of Product

United States

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